4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Description
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a useful research compound. Its molecular formula is C16H15Cl2N3O3 and its molecular weight is 368.21. The purity is usually 95%.
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Biological Activity
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with the CAS number 1098635-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅Cl₂N₃O₃ |
Molecular Weight | 368.2 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways associated with cancer and other diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in tumor progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by Sayed et al. (2019) demonstrated that the compound had notable cytotoxic effects against several cancer cell lines, including:
Cell Line | IC₅₀ (µM) |
---|---|
A431 | <10 |
HT29 | <15 |
HepG2 | <20 |
The structure-activity relationship (SAR) analysis revealed that the presence of the dichlorophenyl moiety is crucial for its anticancer efficacy, as it enhances binding affinity to target proteins involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A recent investigation highlighted its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 µg/mL |
Escherichia coli | 62.50 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- In Silico Studies : A study focused on the in silico evaluation of the compound's interaction with LAT1 transporter proteins, indicating potential as a radiotheranostic agent for cancer treatment. The binding affinity was calculated using molecular docking simulations, revealing promising results for further experimental validation .
- Crystal Structure Analysis : The crystallographic study of the compound revealed significant structural insights that correlate with its biological activity. The analysis showed that specific conformational features contribute to its interaction with biological targets .
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-4-12(18)6-13(5-11)21-15(22)7-14(16(23)24)20-9-10-2-1-3-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFPECKAVBZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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